An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 5'-DMTr-dG(iBu)-Methyl Phosphonamidite for Researchers, Scientists, and Drug Development Professionals
Introduction: 5'-DMTr-dG(iBu)-Methyl phosphonamidite is a specialized phosphoramidite (B1245037) monomer crucial for the chemical synthesis of oligonucleotides. Its unique structure allows for the incorporation of methyl phosphonate (B1237965) linkages into the nucleic acid backbone. These modified linkages are charge-neutral and exhibit enhanced resistance to nuclease degradation, making them highly valuable in the development of therapeutic and diagnostic oligonucleotides. This guide provides a comprehensive overview of its properties, synthesis, and application.
Core Properties and Specifications
5'-DMTr-dG(iBu)-Methyl phosphonamidite is a chemically modified deoxyguanosine nucleoside. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMTr) group, the exocyclic amine of the guanine (B1146940) base is protected by an isobutyryl (iBu) group, and the 3'-hydroxyl group is modified with a methyl phosphonamidite moiety.
| Property | Value |
| Chemical Formula | C42H53N6O7P |
| Molecular Weight | 784.9 g/mol |
| CAS Number | 115131-08-3 |
| Appearance | White to off-white powder |
| Purity | Typically ≥95% |
| Solubility | Soluble in anhydrous tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) |
| Storage Conditions | -20°C under an inert atmosphere |
Role in Oligonucleotide Synthesis
The primary application of 5'-DMTr-dG(iBu)-Methyl phosphonamidite is in solid-phase oligonucleotide synthesis to introduce methyl phosphonate internucleotide linkages. This modification enhances the stability of the resulting oligonucleotide against enzymatic degradation.[1] The synthesis follows the standard phosphoramidite chemistry cycle, with specific considerations for the methyl phosphonamidite chemistry.
Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.
Experimental Protocols
Solid-Phase Oligonucleotide Synthesis
The synthesis of oligonucleotides containing methyl phosphonate linkages can be performed on an automated DNA synthesizer using a modified phosphoramidite protocol.
1. Preparation of Reagents:
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5'-DMTr-dG(iBu)-Methyl phosphonamidite: Dissolve in anhydrous tetrahydrofuran (THF) to the desired concentration (typically 0.1 M).[1] Note that other methyl phosphonamidites, such as those for dA, dC, and dT, are typically dissolved in anhydrous acetonitrile.[1]
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Activator: A 0.25 M solution of 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile is recommended.[2] For larger-scale synthesis, 4,5-dicyanoimidazole (B129182) (DCI) can be used.[2]
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Deblocking Solution: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).
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Capping Solution: A two-part solution of acetic anhydride (B1165640) and N-methylimidazole.
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Oxidizing Solution: 0.02 M iodine in a mixture of THF, pyridine, and water.
2. Synthesis Cycle:
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Deblocking: The 5'-DMTr protecting group of the support-bound nucleoside is removed with the deblocking solution.
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Coupling: The 5'-DMTr-dG(iBu)-Methyl phosphonamidite solution is co-delivered with the activator solution to the synthesis column. A coupling time of 5-6 minutes is recommended for small-scale synthesis (≤ 1 µmol).[1][3] For standard phosphoramidites, coupling times are typically shorter.
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Capping: Unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutations in subsequent cycles.
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Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.
Quantitative Data on Synthesis:
| Parameter | Value | Notes |
| Recommended Coupling Time | 5-6 minutes | For small-scale synthesis (≤ 1 µmol).[1][3] |
| Activator Concentration | 0.25 M ETT or BTT | DCI is an alternative for larger scales.[2] |
| Expected Coupling Efficiency | >98% | While a specific value for this phosphonamidite is not cited, high coupling efficiency is crucial. Trityl monitors may understate the actual coupling efficiency.[1] |
Cleavage and Deprotection
A one-pot procedure is recommended for the cleavage of the oligonucleotide from the solid support and the removal of protecting groups.[1]
1. Reagents:
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Cleavage Solution: A 45:45:10 (v/v/v) mixture of acetonitrile, ethanol, and ammonium (B1175870) hydroxide.
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Deprotection Solution: Ethylenediamine (B42938).
2. Protocol:
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Transfer the solid support from the synthesis column to a sealed vial.
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Add 0.5 mL of the cleavage solution and incubate at room temperature for 30 minutes.[1]
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Add 0.5 mL of ethylenediamine to the vial, reseal, and incubate at room temperature for 6 hours.[1]
-
Collect the supernatant and wash the support twice with 0.5 mL of a 1:1 (v/v) mixture of acetonitrile and water.[1]
-
Combine the supernatant and washes.
Purification and Analysis
High-performance liquid chromatography (HPLC) is the preferred method for the purification and analysis of oligonucleotides containing methyl phosphonate linkages.
1. Purification by Reversed-Phase HPLC (RP-HPLC):
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Column: A C8 or C18 reversed-phase column.
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Mobile Phase A: 0.1 M triethylammonium (B8662869) bicarbonate (TEAB), pH 7.5.
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Mobile Phase B: 0.1 M TEAB in 50% acetonitrile.
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Gradient: A linear gradient of increasing Mobile Phase B (e.g., 0-50% B over 20 minutes) is typically used. The gradient may need to be optimized based on the hydrophobicity of the oligonucleotide.[4]
-
Flow Rate: Typically 1-4 mL/min depending on the column dimensions.[4]
-
Detection: UV absorbance at 260 nm.
2. Analysis of Purity:
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The purity of the synthesized oligonucleotide can be assessed by analytical RP-HPLC or ion-exchange HPLC (IE-HPLC). IE-HPLC is particularly useful for resolving oligonucleotides with significant secondary structure.
Signaling Pathways and Logical Relationships
The synthesis of an oligonucleotide using 5'-DMTr-dG(iBu)-Methyl phosphonamidite involves a series of logical steps, from the preparation of the phosphonamidite to the final purified product.
Figure 2: Workflow for the synthesis of methylphosphonate oligonucleotides.
Conclusion
5'-DMTr-dG(iBu)-Methyl phosphonamidite is an essential reagent for the synthesis of nuclease-resistant oligonucleotides. By following optimized protocols for solid-phase synthesis, cleavage, deprotection, and purification, researchers can successfully incorporate methyl phosphonate linkages into their desired sequences for a wide range of therapeutic and diagnostic applications. Careful attention to reaction conditions, particularly coupling times and deprotection procedures, is critical for achieving high yields and purity of the final product.
